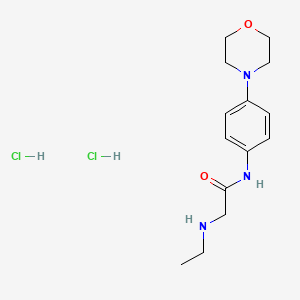
2-(ethylamino)-N-(4-morpholin-4-ylphenyl)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride is a chemical compound with a complex structure that includes an ethylamino group, a morpholinophenyl group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-morpholinophenylamine with ethyl chloroacetate to form an intermediate ester. This ester is then subjected to aminolysis with ethylamine to yield the desired acetamide compound. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(dimethylamino)-N-(4-morpholinophenyl)acetamide
- 2-(benzylamino)-N-(4-morpholinophenyl)acetamide
Uniqueness
2-(ethylamino)-N-(4-morpholinophenyl)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H23Cl2N3O2 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
2-(ethylamino)-N-(4-morpholin-4-ylphenyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH/c1-2-15-11-14(18)16-12-3-5-13(6-4-12)17-7-9-19-10-8-17;;/h3-6,15H,2,7-11H2,1H3,(H,16,18);2*1H |
Clé InChI |
WAQDPGVSGMBZFW-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)NC1=CC=C(C=C1)N2CCOCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


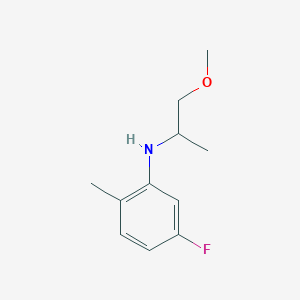
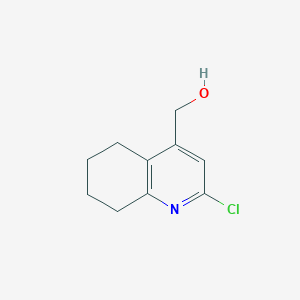
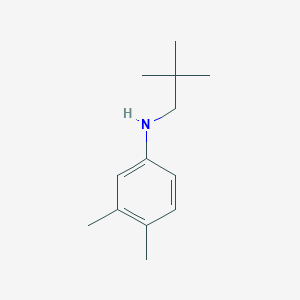
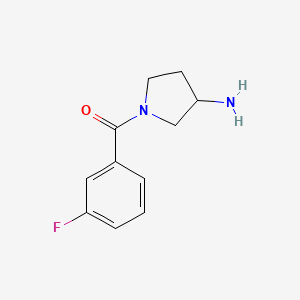


![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
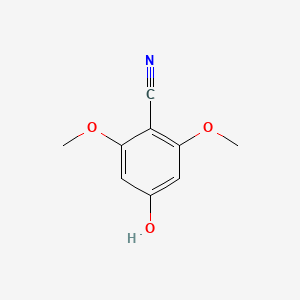
![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)



